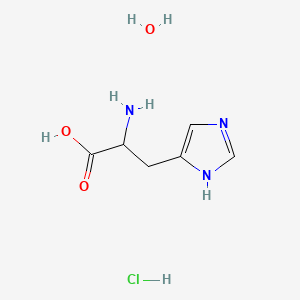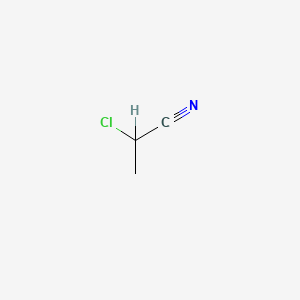![molecular formula C9H8N2O B1348556 7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オン CAS No. 23443-20-1](/img/structure/B1348556.png)
7-メチル-4H-ピリド[1,2-a]ピリミジン-4-オン
概要
説明
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C9H8N2O.
科学的研究の応用
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
作用機序
Target of Action
It’s known that this compound can undergo reactions such as c-3 chalcogenation , suggesting it might interact with enzymes or receptors that can facilitate such transformations.
Mode of Action
Preliminary experimental investigations suggest a radical mechanistic pathway for transformations such as C-3 chalcogenation . This implies that the compound might interact with its targets via electron transfer processes.
Biochemical Pathways
The compound’s ability to undergo reactions like c-3 chalcogenation indicates that it might influence pathways involving sulfur or selenium metabolism.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the cyclization of appropriate precursors under specific conditions. For example, the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported to yield various derivatives, including 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .
Industrial Production Methods
Industrial production methods for 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, such as sulfenylation and selenylation, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and chalcogen sources (e.g., sulfur and selenium compounds). The reactions typically proceed under mild conditions, making them suitable for large-scale synthesis .
Major Products Formed
The major products formed from these reactions include various derivatives of 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, such as 3-ArS/ArSe derivatives .
類似化合物との比較
Similar Compounds
Similar compounds to 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidinones, such as:
- 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting chemical and biological properties.
特性
IUPAC Name |
7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-2-3-8-10-5-4-9(12)11(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUYOKHGAJQVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=CC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336101 | |
| Record name | 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-20-1 | |
| Record name | 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the synthesis of 3-acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using phosgene. Could you elaborate on the reaction mechanism and the reason behind choosing phosgene as the reagent?
A1: The reaction of 2-(acetoacetamido)-5-methylpyridine with phosgene to yield 3-acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [, ] likely proceeds through a cyclization and chlorination mechanism. Phosgene acts as a bifunctional reagent. First, it reacts with the enol form of the acetoacetamido group, forming an intermediate. Subsequently, the nitrogen of the pyridine ring attacks the carbonyl carbon, leading to ring closure and expulsion of chloride. This chloride anion then acts as a nucleophile, substituting at the carbonyl group of the intermediate to form the final product.
Q2: The study mentions characterizing the synthesized compound using various spectroscopic techniques like UV, IR, PMR (1H NMR), and X-ray. What specific structural information can be obtained from each of these techniques?
A2: Each spectroscopic technique provides unique information about the structure of 3-acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [, ]:
- Coburn, M. D., & Harlow, R. L. (1981). The reaction of 2-acetoacetamidopyridines with phosgene. A route to novel 3-Acetyl-2-chloro-4H-pyrido[ 1,2-a] pyrimidin-4-ones. The Journal of Organic Chemistry, 46(2), 268-272. []
- Coburn, M. D., & Harlow, R. L. (1980). THE REACTION OF 2-ACETOACETAMIDOPYRIDINES WITH PHOSGENE. A ROUTE TO NOVEL 3-ACETYL-2-CHLORO-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONES. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)



![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)


![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)





